
s-Triazine, 2,4-diamino-6-(2'-nitro-2-biphenylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a nitro-substituted biphenyl group attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the nitration of biphenyl to introduce a nitro group at the 2’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Triazine: The nitro-substituted biphenyl is then coupled with a triazine derivative. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Amination: The final step involves the introduction of amino groups at the 2 and 4 positions of the triazine ring. This can be achieved through the reaction with ammonia or an amine under high-pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted biphenyl triazine.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-(2’-Amino-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
6-(2’-Chloro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
属性
CAS 编号 |
29366-82-3 |
|---|---|
分子式 |
C15H12N6O2 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
6-[2-(2-nitrophenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(19-15(17)20-14)11-7-2-1-5-9(11)10-6-3-4-8-12(10)21(22)23/h1-8H,(H4,16,17,18,19,20) |
InChI 键 |
AOGXCLFEBAMIHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
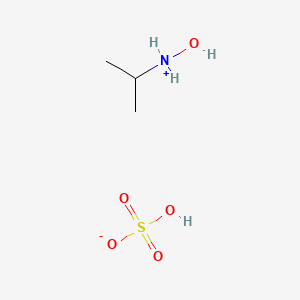
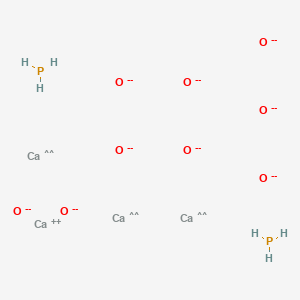
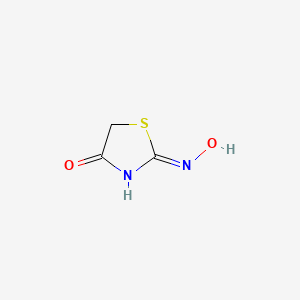
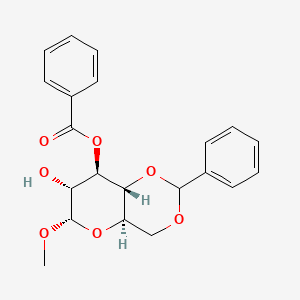
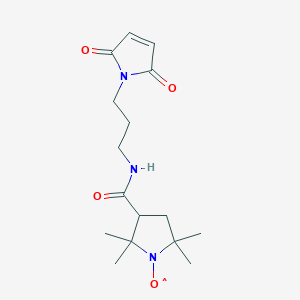
![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
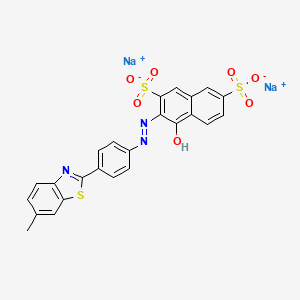
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
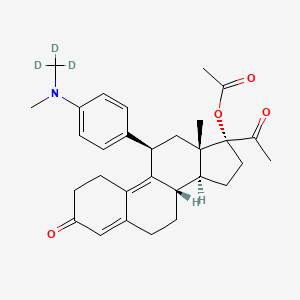
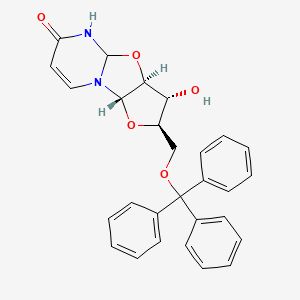
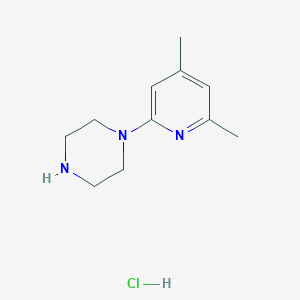
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
